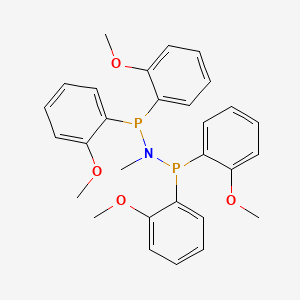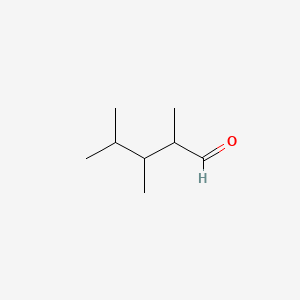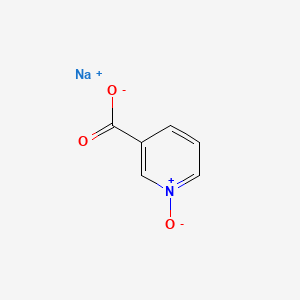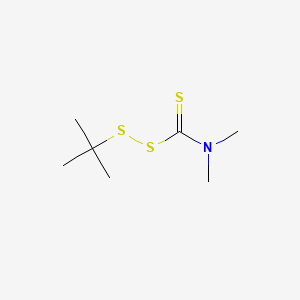
Methylbis(di(2-methoxyphenyl)phosphino)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylbis(di(2-methoxyphenyl)phosphino)amine is a chemical compound with the molecular formula C29H31NO4P2 and a molecular weight of 519.51 g/mol . It is known for its unique structure, which includes two methoxyphenyl groups attached to a phosphinoamine core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(di(2-methoxyphenyl)phosphino)amine typically involves the reaction of di(2-methoxyphenyl)phosphine with methylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane to facilitate the reaction. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methylbis(di(2-methoxyphenyl)phosphino)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinoamines. These products have diverse applications in various fields of research and industry.
Applications De Recherche Scientifique
Methylbis(di(2-methoxyphenyl)phosphino)amine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of Methylbis(di(2-methoxyphenyl)phosphino)amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It can also interact with biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Methylbis(di(2-methoxyphenyl)phosphino)amine can be compared with other similar compounds, such as:
Di(2-methoxyphenyl)phosphine: Lacks the methylamine group, resulting in different chemical properties and reactivity.
Methylbis(di(2-chlorophenyl)phosphino)amine: Contains chlorophenyl groups instead of methoxyphenyl groups, leading to different reactivity and applications.
Methylbis(di(2-methylphenyl)phosphino)amine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Propriétés
Formule moléculaire |
C29H31NO4P2 |
|---|---|
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
N,N-bis[bis(2-methoxyphenyl)phosphanyl]methanamine |
InChI |
InChI=1S/C29H31NO4P2/c1-30(35(26-18-10-6-14-22(26)31-2)27-19-11-7-15-23(27)32-3)36(28-20-12-8-16-24(28)33-4)29-21-13-9-17-25(29)34-5/h6-21H,1-5H3 |
Clé InChI |
DBVIHXLHIOWLKT-UHFFFAOYSA-N |
SMILES canonique |
CN(P(C1=CC=CC=C1OC)C2=CC=CC=C2OC)P(C3=CC=CC=C3OC)C4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)

![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)

![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)


